molecular formula C16H23NO3 B4755708 N-(4-isopropylbenzoyl)leucine

N-(4-isopropylbenzoyl)leucine

Cat. No. B4755708
M. Wt: 277.36 g/mol
InChI Key: KUNWQLSOSUPYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzoyl)leucine, commonly known as NIL, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of leucine, an essential amino acid, and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of NIL involves the inhibition of the proteasome activity by binding to the active site of the enzyme. This results in the accumulation of misfolded and damaged proteins, leading to cell death. Additionally, NIL has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NIL has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

NIL has several advantages for lab experiments, including its high solubility in organic solvents, stability at room temperature, and ease of synthesis. However, one of the limitations of using NIL in lab experiments is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research and development of NIL, including the identification of its potential therapeutic targets, optimization of its pharmacokinetic properties, and the development of novel derivatives with improved efficacy and safety profiles. Additionally, the potential applications of NIL in the field of protein synthesis and as a biochemical tool for studying the proteasome activity warrant further investigation.
Conclusion:
In conclusion, N-(4-isopropylbenzoyl)leucine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its mechanism of action, physiological effects, and potential therapeutic applications make it a promising candidate for further research and development.

Scientific Research Applications

NIL has been extensively studied for its potential applications in various fields, including drug development, protein synthesis, and as a biochemical tool. It has been shown to inhibit the activity of the proteasome, a protein complex responsible for the degradation of misfolded and damaged proteins. This makes NIL a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

4-methyl-2-[(4-propan-2-ylbenzoyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-10(2)9-14(16(19)20)17-15(18)13-7-5-12(6-8-13)11(3)4/h5-8,10-11,14H,9H2,1-4H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNWQLSOSUPYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(propan-2-yl)phenyl]carbonyl}leucine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.